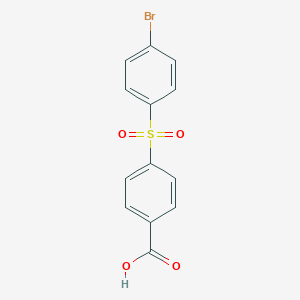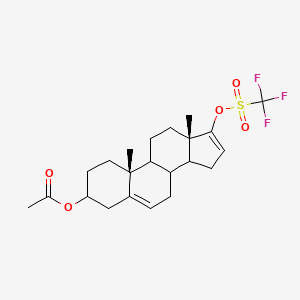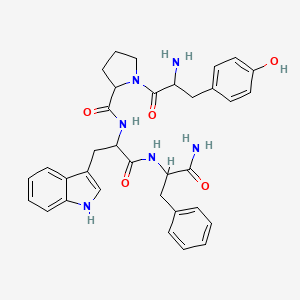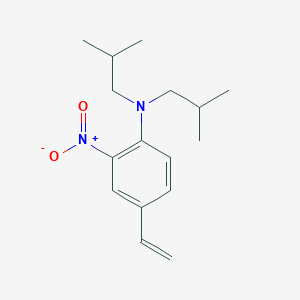![molecular formula C27H18Cl4N2 B14800008 4,4'-methanediylbis{N-[(E)-(2,3-dichlorophenyl)methylidene]aniline}](/img/structure/B14800008.png)
4,4'-methanediylbis{N-[(E)-(2,3-dichlorophenyl)methylidene]aniline}
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3-dichlorobenzylidene)(4-{4-[(2,3-dichlorobenzylidene)amino]benzyl}phenyl)amine is a synthetic organic compound characterized by the presence of dichlorobenzylidene and benzylamine groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-dichlorobenzylidene)(4-{4-[(2,3-dichlorobenzylidene)amino]benzyl}phenyl)amine typically involves the condensation reaction between 2,3-dichlorobenzaldehyde and 4-{4-[(2,3-dichlorobenzylidene)amino]benzyl}aniline. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of acid, such as hydrochloric acid or sulfuric acid. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
(2,3-dichlorobenzylidene)(4-{4-[(2,3-dichlorobenzylidene)amino]benzyl}phenyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or alcohols.
Substitution: Hydroxylated or aminated derivatives.
科学研究应用
Chemistry
In chemistry, (2,3-dichlorobenzylidene)(4-{4-[(2,3-dichlorobenzylidene)amino]benzyl}phenyl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Studies may focus on its interaction with biological targets and its effects on cellular processes.
Medicine
In the field of medicine, (2,3-dichlorobenzylidene)(4-{4-[(2,3-dichlorobenzylidene)amino]benzyl}phenyl)amine may be explored for its potential therapeutic applications. Research may involve evaluating its efficacy and safety as a drug candidate for treating various diseases.
Industry
In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its reactivity and versatility make it valuable for various manufacturing processes.
作用机制
The mechanism of action of (2,3-dichlorobenzylidene)(4-{4-[(2,3-dichlorobenzylidene)amino]benzyl}phenyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.
相似化合物的比较
Similar Compounds
- (2,4-dichlorobenzylidene)amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
- (3,4-dichlorobenzylidene)amino-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
Compared to similar compounds, (2,3-dichlorobenzylidene)(4-{4-[(2,3-dichlorobenzylidene)amino]benzyl}phenyl)amine is unique due to its specific substitution pattern and the presence of both dichlorobenzylidene and benzylamine groups. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C27H18Cl4N2 |
|---|---|
分子量 |
512.2 g/mol |
IUPAC 名称 |
1-(2,3-dichlorophenyl)-N-[4-[[4-[(2,3-dichlorophenyl)methylideneamino]phenyl]methyl]phenyl]methanimine |
InChI |
InChI=1S/C27H18Cl4N2/c28-24-5-1-3-20(26(24)30)16-32-22-11-7-18(8-12-22)15-19-9-13-23(14-10-19)33-17-21-4-2-6-25(29)27(21)31/h1-14,16-17H,15H2 |
InChI 键 |
NSPQHHCUPCDKEW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=NC2=CC=C(C=C2)CC3=CC=C(C=C3)N=CC4=C(C(=CC=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Carbamic acid, N-[2-[[[3-(4-hydroxyphenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl]methyl]methylamino]ethyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B14799938.png)
![2-(6-Aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B14799944.png)
methyl}propanedinitrile](/img/structure/B14799947.png)
![Phosphonic acid, [[2-(1H-benzotriazol-1-yl)-2-(2-quinolinyl)-1,3-propanediyl]bis[4,1-phenylene(difluoromethylene)]]bis-](/img/structure/B14799953.png)

![(2E)-N-[cyclohexyl(methyl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14799958.png)
![6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine;hydrate](/img/structure/B14799977.png)

![Tert-butyl [2-(3-morpholinyl)ethyl]carbamate hydrochloride](/img/structure/B14799997.png)
![[2-[2-Bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-4,6-dimethylphenyl]-3,5-dimethylphenyl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane](/img/structure/B14800001.png)
![1-Piperazinecarboxylic acid, 4-[[3-(8-oxa-3-azabicyclo[3.2.1]oct-3-yl)-4-(trifluoromethyl)phenyl]methyl]-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester](/img/structure/B14800013.png)

![calcium;19,21-dihydroxy-22-[(5S)-5-[(5S)-5-(1-hydroxyethyl)-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-11-oxido-9-oxodocosa-10,16-dienoate](/img/structure/B14800018.png)
